![molecular formula C15H18N2O4S B2904180 N-(1-cyanocyclopentyl)-2-(4-methanesulfonylphenoxy)acetamide CAS No. 1211366-56-1](/img/structure/B2904180.png)
N-(1-cyanocyclopentyl)-2-(4-methanesulfonylphenoxy)acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-(4-methanesulfonylphenoxy)acetamide, also known as BMS-986177, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
N-(1-cyanocyclopentyl)-2-(4-methanesulfonylphenoxy)acetamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overexpression has been linked to the development and progression of various diseases. By inhibiting BRD4, N-(1-cyanocyclopentyl)-2-(4-methanesulfonylphenoxy)acetamide can potentially modulate the expression of genes involved in disease pathogenesis.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(4-methanesulfonylphenoxy)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, N-(1-cyanocyclopentyl)-2-(4-methanesulfonylphenoxy)acetamide inhibits cell proliferation and induces cell death. In animal models of inflammation, N-(1-cyanocyclopentyl)-2-(4-methanesulfonylphenoxy)acetamide reduces the production of pro-inflammatory cytokines and improves disease symptoms.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-cyanocyclopentyl)-2-(4-methanesulfonylphenoxy)acetamide is its high potency and selectivity for BRD4, which allows for precise modulation of gene expression. However, one limitation of N-(1-cyanocyclopentyl)-2-(4-methanesulfonylphenoxy)acetamide is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of N-(1-cyanocyclopentyl)-2-(4-methanesulfonylphenoxy)acetamide. One potential application is in the treatment of cancer, where N-(1-cyanocyclopentyl)-2-(4-methanesulfonylphenoxy)acetamide could be used as a targeted therapy to inhibit the growth of cancer cells. Another potential application is in the treatment of inflammatory diseases, where N-(1-cyanocyclopentyl)-2-(4-methanesulfonylphenoxy)acetamide could be used to modulate the immune response and reduce inflammation. Additionally, further studies are needed to optimize the pharmacokinetics and bioavailability of N-(1-cyanocyclopentyl)-2-(4-methanesulfonylphenoxy)acetamide for clinical use.
Synthesis Methods
N-(1-cyanocyclopentyl)-2-(4-methanesulfonylphenoxy)acetamide was first synthesized by scientists at Bristol-Myers Squibb using a combination of chemical reactions, including a nucleophilic substitution and a Suzuki coupling reaction. The final product was obtained through a crystallization process, resulting in a white solid with a purity of over 99%.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-(4-methanesulfonylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In preclinical studies, N-(1-cyanocyclopentyl)-2-(4-methanesulfonylphenoxy)acetamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-methylsulfonylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-22(19,20)13-6-4-12(5-7-13)21-10-14(18)17-15(11-16)8-2-3-9-15/h4-7H,2-3,8-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXDGHQPILEERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(4-methanesulfonylphenoxy)acetamide |
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